molecular formula C20H32O8S B611434 Tos-PEG4-t-butyl ester CAS No. 217817-01-1

Tos-PEG4-t-butyl ester

Cat. No. B611434
M. Wt: 432.53
InChI Key: AAQWIVKRAHBPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tos-PEG4-t-butyl ester is a PEG analogue containing a t-butyl ester and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Synthesis Analysis

Tos-PEG4-t-butyl ester can be used in the synthesis of a series of PROTACs . For example, it has been used in the synthesis of BI-3663, a highly selective PTK2/FAK PROTAC .


Molecular Structure Analysis

Tos-PEG4-t-butyl ester contains a total of 61 bonds, including 29 non-H bonds, 9 multiple bonds, 16 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 3 aliphatic ethers, and 1 thio-/dithio-sulfonate .


Chemical Reactions Analysis

The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

Tos-PEG4-t-butyl ester has a molecular weight of 432.53 g/mol . It appears as a liquid and is colorless to light yellow . It is soluble in DMSO at a concentration of 100 mg/mL .

Scientific Research Applications

  • Polymer Electrolytes for Lithium-Sulfur Batteries :

    • A study by Cai et al. (2019) developed a quasi-solid-state copolymer electrolyte using components including butyl acrylate with ester groups for lithium-sulfur batteries. This electrolyte demonstrated improved ionic conductivity and lithium-ion migration rate, crucial for battery performance (Cai et al., 2019).
  • Drug Delivery Systems :

    • Smith et al. (2013) utilized Mitsunobu reactions to link t-butyl esters of α4 integrin inhibitors with branched PEG, enhancing the bioactivity and sustained levels of these inhibitors in vivo (Smith et al., 2013).
    • Youk et al. (2005) found that the conjugation of α-tocopheryl (TOS) with polyethylene glycol (PEG) resulted in a derivative (TPGS) with enhanced anticancer efficacy, suggesting its potential in cancer therapeutics (Youk et al., 2005).
  • Biodegradation of Polymers :

    • Research by Dupret et al. (1999) on the biodegradation of poly(ester-urethane)s, using components like poly(butylene adipate) and poly(ethylene succinate), sheds light on the environmental aspects and sustainability of these materials (Dupret et al., 1999).
  • Surface Chemical Modification for Bioconjugation :

    • Duvigneau et al. (2008) explored the thermal activation of thin polymer films for chemical modification, focusing on the formation of pending carboxylic acid groups for bioconjugation, an essential technique in biomedical applications (Duvigneau et al., 2008).
  • Thermal/Oxidative Degradation and Stabilization :

    • A study by Han et al. (1997) on the thermal degradation and stabilization of polyethylene glycol (PEG) provided insights into developing PEG as a thermal energy storage material, highlighting the importance of understanding material properties for practical applications (Han et al., 1997).

Safety And Hazards

Tos-PEG4-t-butyl ester is intended for research use only and is not intended for diagnostic or therapeutic use .

Future Directions

Tos-PEG4-t-butyl ester can be used in the synthesis of a series of PROTACs . This suggests that it could play a significant role in the development of new drugs, particularly those targeting PTK2/FAK .

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O8S/c1-17-5-7-18(8-6-17)29(22,23)27-16-15-26-14-13-25-12-11-24-10-9-19(21)28-20(2,3)4/h5-8H,9-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQWIVKRAHBPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701120878
Record name 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701120878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tos-PEG4-t-butyl ester

CAS RN

217817-01-1
Record name 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=217817-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701120878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tos-PEG4-t-butyl ester
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Synthesis routes and methods I

Procedure details

Into a 250-mL round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of tert-butyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate (intermediate 179.1) (9.6 g, 34.49 mmol, 1.00 equiv) in anhydrous pyridine (12 mL). The mixture was cooled to 0° C. and 4-methylbenzene-1-sulfonyl chloride (7.9 g, 41.44 mmol, 1.20 equiv) was added slowly in several portions. The resulting solution was stirred at 0° C. for 1-2 h and then the flask containing the reaction mixture was sealed and placed in a refrigerator at 0° C. overnight. The mixture was poured into 120 mL of water/ice, and the aqueous layer was extracted with 3×50 mL of DCM. The combined organic layers were washed with 2×50 mL of cold 1.0 N hydrogen chloride and saturated brine and dried over anhydrous sodium sulfate. The solvent was removed under vacuum to yield 13.4 g (90%) of tert-butyl 3-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)propanoate as pale yellow oil.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
water ice
Quantity
120 mL
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To tert-butyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate (10 g, 35.97 mmol, 1.00 equiv) in pyridine (40 mL) was added 4-methylbenzene-1-sulfonyl chloride (6.8 g, 35.79 mmol, 1.00 equiv), in portions at 0° C. The resulting solution was stirred for 4 h at 0° C. and then concentrated under vacuum. The residue was dissolved in 30 mL of dichloromethane, washed with 3×20 mL of 3% hydrochloric acid (aq) and 20 mL of brine, and then dried over sodium sulfate. The solution was concentrated under vacuum to afford 14 g (90%) of tert-butyl 3-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)propanoate as a yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Into a 250-mL round-bottom flask, was placed a solution of tert-butyl 3-(2-(2-(2-hydroxyethoxyl)ethoxy)ethoxy)propanoate (10 g, 35.97 mmol, 1.00 equiv) in pyridine (40 mL). This was followed by the addition of toluenesulfonyl chloride (6.8 g, 35.79 mmol, 1.00 equiv), in portions at 0° C. The resulting solution was stirred for 4 h at 0° C. The resulting mixture was concentrated under vacuum. The residue was dissolved in 30 mL of dichloromethane. The resulting mixture was washed with 3×20 mL of 3% hydrochloric acid (aq) and 20 mL of brine. The mixture was dried over sodium sulfate and concentrated under vacuum to give 14 g (90%) of tert-butyl 3-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)propanoate as yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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